4-Fluoro-5-methylindolin-2-one
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Overview
Description
4-Fluoro-5-methylindolin-2-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-methylindolin-2-one typically involves the reaction of 2,4-difluoronitrobenzene with dimethyl malonate to prepare 4-fluoro-2-(methyl malonate) nitrobenzene. This intermediate undergoes reduction and cyclization reactions to form the target compound . The reduction can be achieved using iron powder or palladium/carbon as catalysts, followed by hydrolysis to obtain this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are adjusted to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Iron powder or palladium/carbon are commonly used as reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Fluoro-5-methylindolin-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 4-Fluoro-5-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the indole ring .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindole-2-one: Similar in structure but lacks the methyl group.
4-Methylindolin-2-one: Similar but lacks the fluorine atom.
Indolin-2-one: The parent compound without any substituents
Uniqueness
4-Fluoro-5-methylindolin-2-one is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and bioactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8FNO |
---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
4-fluoro-5-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H8FNO/c1-5-2-3-7-6(9(5)10)4-8(12)11-7/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
SZXLCEUDAXQGJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)C2)F |
Origin of Product |
United States |
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